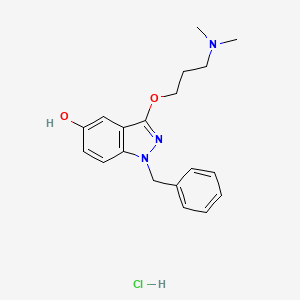
5-Hydroxybenzydamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxybenzydamine Hydrochloride is a derivative of benzydamine, a non-steroidal anti-inflammatory drug (NSAID) known for its local anaesthetic and analgesic properties. This compound is primarily used for the treatment of inflammatory conditions in the mouth and throat, such as sore throats and mouth ulcers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxybenzydamine Hydrochloride typically involves the hydroxylation of benzydamine. The process begins with the preparation of benzydamine, which is synthesized through the reaction of 3-dimethylaminopropylamine with benzyl chloride to form 3-dimethylaminopropyl benzylamine. This intermediate is then reacted with 3-chloroperbenzoic acid to form benzydamine. The hydroxylation of benzydamine is achieved using a suitable hydroxylating agent under controlled conditions to yield 5-Hydroxybenzydamine .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for the purification and quality control of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxybenzydamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form its corresponding alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted derivatives of 5-Hydroxybenzydamine .
Wissenschaftliche Forschungsanwendungen
5-Hydroxybenzydamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to inflammation and pain mechanisms.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory conditions and as a local anaesthetic.
Industry: Utilized in the formulation of pharmaceutical products for the treatment of oral and throat inflammations
Wirkmechanismus
5-Hydroxybenzydamine Hydrochloride exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic: It blocks pain signals by acting on peripheral nerves.
Local Anaesthetic: It stabilizes neuronal membranes, reducing their excitability and transmission of pain signals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzydamine: The parent compound, known for its anti-inflammatory and analgesic properties.
Hydroxyzine: Another compound with similar anti-inflammatory and analgesic effects
Uniqueness
5-Hydroxybenzydamine Hydrochloride is unique due to its enhanced anti-inflammatory and analgesic properties compared to benzydamine. The presence of the hydroxyl group increases its potency and efficacy in treating inflammatory conditions .
Eigenschaften
Molekularformel |
C19H24ClN3O2 |
|---|---|
Molekulargewicht |
361.9 g/mol |
IUPAC-Name |
1-benzyl-3-[3-(dimethylamino)propoxy]indazol-5-ol;hydrochloride |
InChI |
InChI=1S/C19H23N3O2.ClH/c1-21(2)11-6-12-24-19-17-13-16(23)9-10-18(17)22(20-19)14-15-7-4-3-5-8-15;/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3;1H |
InChI-Schlüssel |
KXCCGANRGMOPNC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCOC1=NN(C2=C1C=C(C=C2)O)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





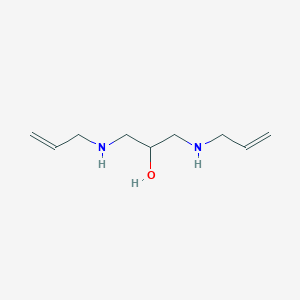


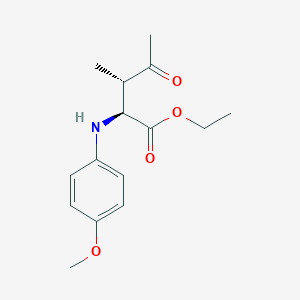

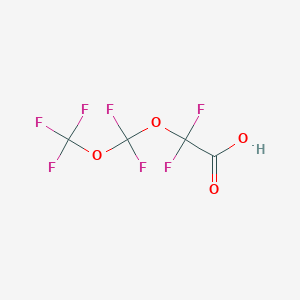

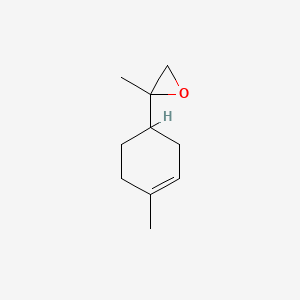
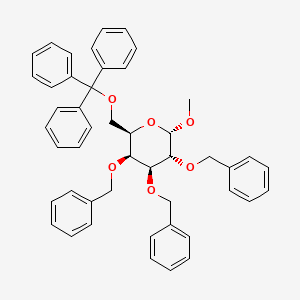

![(2R,3S,4S,5R)-2-(hydroxymethyl)-6-[4-[[4-[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]phenyl]methyl]anilino]oxane-3,4,5-triol](/img/structure/B13424074.png)
